

In-Depth Technical Guide: 3-Methoxy-N-methylaniline (CAS 14318-66-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is an aromatic organic compound with the CAS number 14318-66-2. Its chemical structure features a benzene ring substituted with a methoxy group and an N-methylated amino group at positions 3 and 1, respectively. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and dye industries. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methoxy-N-methylaniline** is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference(s)
CAS Number	14318-66-2	[1] [2]
Molecular Formula	C ₈ H ₁₁ NO	[1] [2]
Molecular Weight	137.18 g/mol	[1] [2]
Appearance	Not explicitly stated, likely a liquid	
Boiling Point	239-240 °C (lit.)	[3]
Density	1.049 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.5690 (lit.)	[3]
Flash Point	> 110 °C (> 230 °F) - closed cup	
Synonyms	N-Methyl-m-anisidine	
InChI Key	ZFMZSZMUFWRAOG- UHFFFAOYSA-N	
SMILES	CNc1cccc(OC)c1	

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **3-Methoxy-N-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J = 8.1 Hz, 1H), 6.31 (dd, J = 8.1, 2.3 Hz, 1H), 6.26 (dd, J = 8.0, 2.1 Hz, 1H), 6.19 (t, J = 2.2 Hz, 1H), 3.81 (s, 4H, overlapping signals likely including OCH₃ and NH), 2.85 (s, 4H, likely NCH₃).

¹³C NMR (101 MHz, CDCl₃): δ 129.79, 105.58, 102.21, 98.23, 54.96, 30.60, 29.58.

Note: The provided NMR data from a supporting information file appears to have some inconsistencies in the integration and assignment of the singlet peaks. Researchers should verify this data with their own experimental results.

Infrared (IR) Spectroscopy

While a specific IR spectrum for **3-Methoxy-N-methylaniline** was not found, the expected characteristic peaks for a similar compound, N-methylaniline, include a peak around 3411 cm^{-1} corresponding to the N-H stretching vibration.^[4] The spectrum of **3-Methoxy-N-methylaniline** would also be expected to show C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Detailed mass spectrometry data for **3-Methoxy-N-methylaniline** is not readily available in the searched literature. However, for the structurally similar compound 3-methoxy-2-methylaniline, the mass spectrum shows a molecular ion peak (M^+) at $m/z = 137$, corresponding to its molecular weight.^[5] A similar molecular ion peak would be expected for **3-Methoxy-N-methylaniline**.

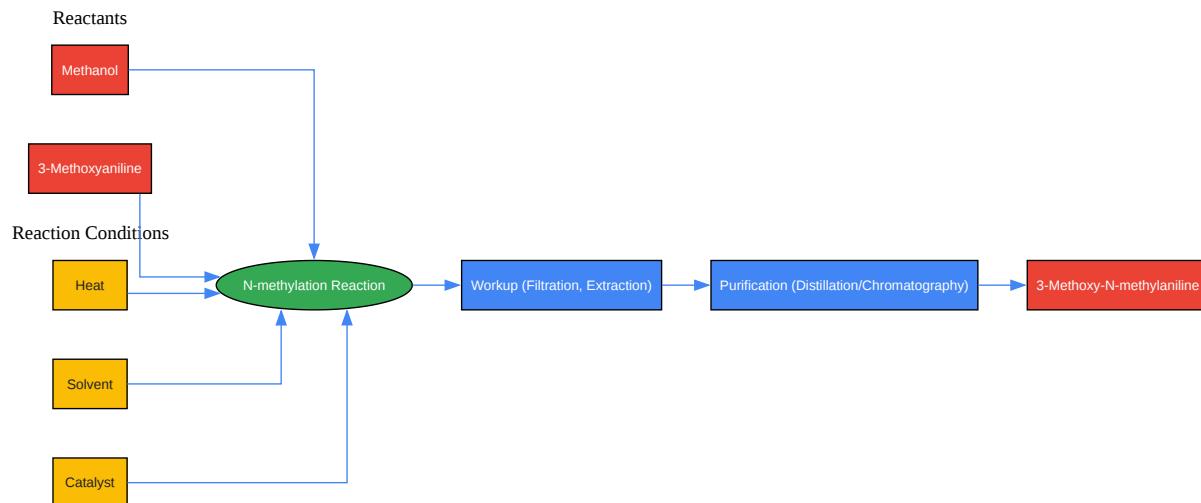
Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-N-methylaniline** is not explicitly available in the reviewed literature, a general and plausible method can be inferred from the synthesis of similar compounds, such as the N-methylation of anilines. A likely synthetic route involves the methylation of 3-methoxyaniline.

Proposed Experimental Protocol: N-methylation of 3-Methoxyaniline

This protocol is adapted from general methods for the N-methylation of anilines.

Materials:


- 3-Methoxyaniline
- Methanol

- A suitable catalyst (e.g., a heterogeneous Nickel catalyst or a homogeneous catalyst system)
- A base (e.g., NaOH or K₂CO₃), if required by the catalytic system
- An inert solvent (e.g., Toluene or THF)
- Standard laboratory glassware and purification equipment (e.g., for distillation or column chromatography)

Procedure:

- In a reaction vessel, dissolve 3-methoxyaniline in the chosen solvent.
- Add the catalyst and any necessary base or co-catalyst.
- Add methanol as the methylating agent.
- The reaction mixture is then heated to a specified temperature (e.g., 100-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for a set period (e.g., 16-24 hours).[\[6\]](#)
- The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The catalyst is removed by filtration.
- The solvent and excess methanol are removed under reduced pressure.
- The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **3-Methoxy-N-methylaniline**.

Logical Workflow for Synthesis:

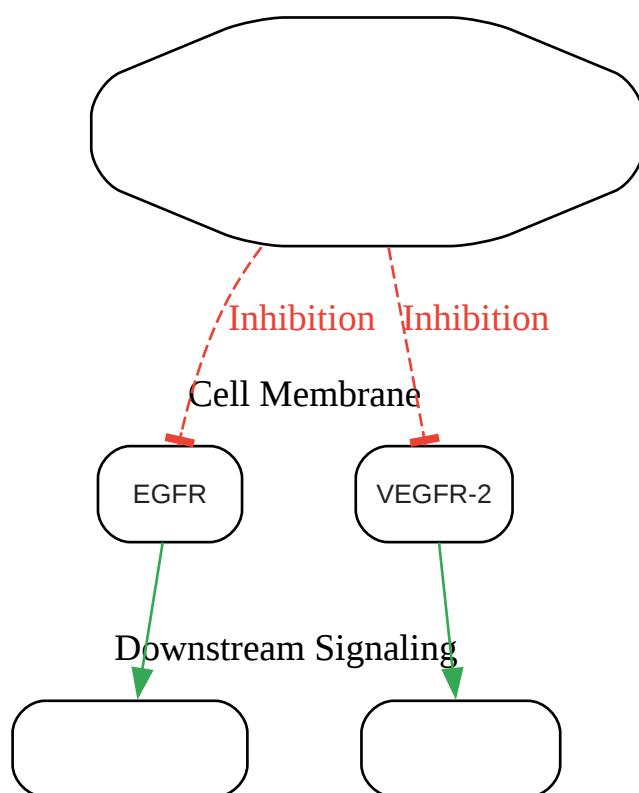
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Methoxy-N-methylaniline**.

Applications in Research and Drug Development

While specific drug candidates directly utilizing **3-Methoxy-N-methylaniline** are not prominent in the literature, its structural class, methoxy-substituted anilines, is of significant interest in medicinal chemistry.

Precursor for Biologically Active Molecules


Derivatives of structurally similar anilines have shown potential in various therapeutic areas. For instance, 3-methoxy-2-methylaniline is used in the preparation of indoles, indazoles, and

quinoline antiviral agents.^[7] Furthermore, a study on N-phenylpyrazoline derivatives bearing methoxy substituents demonstrated their potential as anticancer agents, with some compounds showing high cytotoxicity and selectivity against various cancer cell lines, including HeLa, WiDr, and MCF-7.^[8] The study suggested that these compounds may exert their effect through interaction with the EGFR receptor.^[8]

Role in Scaffolding for Kinase Inhibitors

Anilinoquinazoline and anilinoquinoline derivatives, which can be synthesized from substituted anilines, are known to act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.^[9] These receptors are critical targets in oncology as they are involved in tumor growth and angiogenesis. The methoxy and N-methyl substitutions on the aniline ring can influence the binding affinity and pharmacokinetic properties of these inhibitors.

Signaling Pathway of EGFR and VEGFR-2 Inhibition:

[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

Safety and Handling

3-Methoxy-N-methylaniline is classified as a hazardous substance.

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
- Signal Word: Warning.
- GHS Pictograms: GHS07 (Exclamation Mark).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).
- Personal Protective Equipment (PPE): Eyeshields, faceshields, and gloves are recommended. A suitable respirator should be used if ventilation is inadequate.
- Storage: Store in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

Conclusion

3-Methoxy-N-methylaniline is a valuable chemical intermediate with established physicochemical properties. While detailed experimental protocols and a full set of spectral data are not comprehensively documented in readily available literature, its synthesis can be approached through standard N-methylation procedures of the corresponding aniline. The primary value of this compound for researchers and drug development professionals lies in its potential as a scaffold for the synthesis of more complex molecules with biological activity, particularly in the realm of kinase inhibitors for cancer therapy. Further research into the biological activities of derivatives of **3-Methoxy-N-methylaniline** could unveil novel therapeutic applications. As with any chemical reagent, appropriate safety precautions must be taken during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. scbt.com [scbt.com]
- 8. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methoxy-N-methylaniline (CAS 14318-66-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077206#3-methoxy-n-methylaniline-cas-number-14318-66-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com